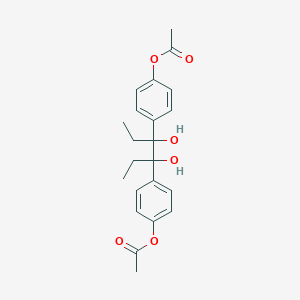
alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate is a useful research compound. Its molecular formula is C22H26O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-diacetate (CAS Number: 113136-37-1) is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C22H26O6
- Molecular Weight : 386.44 g/mol
- IUPAC Name : [4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate
- Appearance : White opaque semi-solid
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage and may contribute to its protective effects in various diseases.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion, thereby potentially aiding in blood glucose regulation and offering antidiabetic effects .
- Cell Signaling Modulation : The compound may influence insulin signaling pathways through the modulation of Dipeptidyl Peptidase IV (DPP-IV) activity. By inhibiting DPP-IV, it increases the availability of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion in response to glucose levels .
Antidiabetic Effects
A study evaluating the antidiabetic properties of various natural compounds included this compound as a candidate. The results indicated that the compound significantly reduced blood glucose levels in vitro by inhibiting the aforementioned enzymes involved in carbohydrate metabolism. This suggests its potential use as a therapeutic agent for managing diabetes .
Antioxidant Properties
Research has demonstrated that this compound effectively scavenges free radicals in cellular models. This antioxidant activity was quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound showed a dose-dependent increase in antioxidant capacity compared to controls .
Case Study 1: Antidiabetic Potential
In a controlled laboratory setting, researchers administered this compound to diabetic rat models. The study observed a significant decrease in fasting blood glucose levels over a four-week period compared to untreated controls. Histological examinations revealed improved pancreatic islet morphology and increased insulin production .
Case Study 2: Oxidative Stress Reduction
Another study focused on the effects of this compound on oxidative stress markers in human cell lines exposed to oxidative agents. Treatment with this compound resulted in a marked reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating enhanced cellular defense mechanisms against oxidative damage .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
[4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-5-21(25,17-7-11-19(12-8-17)27-15(3)23)22(26,6-2)18-9-13-20(14-10-18)28-16(4)24/h7-14,25-26H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULPQTSAZXYMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)(C(CC)(C2=CC=C(C=C2)OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














